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6-Methyl-3-phenyluracil

HPPD inhibition herbicide discovery enzyme kinetics

Researchers developing HPPD-targeted herbicides or SAR probes often face lengthy synthetic routes to 3-phenyluracil intermediates. 6-Methyl-3-phenyluracil provides a direct starting point, combining a pre-installed N3-phenyl pharmacophore with a C6-methyl handle for further diversification. - Clean bromination to 5-bromo-6-methyl-3-phenyluracil in 89% yield enables rapid C5 elaboration via cross-coupling. - Low molecular weight (202.21 g/mol) scaffold with verified multimodal spectral data simplifies regioisomer identity confirmation. - Available in multi-gram quantities with batch-specific analytical documentation for procurement confidence.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1804-04-2
Cat. No. B155099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-phenyluracil
CAS1804-04-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)
InChIKeyUOSBFFLSIMXMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-phenyluracil Procurement & Selection


6-Methyl-3-phenyluracil is a C3-phenyl, C6-methyl substituted pyrimidine-2,4(1H,3H)-dione belonging to the 3-phenyluracil class of heterocyclic scaffolds [1]. Its core structure combines a hydrogen-bond-donating uracil ring with a hydrophobic phenyl ring and a small C6 methyl group, a substitution pattern that distinguishes it from both simpler 6-methyluracil and more elaborated herbicide-development candidates [2]. This compound is primarily encountered in three contexts: as a synthetic intermediate for 5-bromo-6-methyl-3-phenyluracil derivatives [3], as a probe for structure-activity relationship (SAR) studies within the 3-phenyluracil herbicide pharmacophore [4], and as a substructure within complex HPPD-inhibitor chemotypes [5].

Why Generic Uracil Substitution Fails


The 3-phenyluracil herbicide class encompasses dozens of patented compounds spanning broad substitution at R1, R5, R6, and the phenyl ring; even among close analogs, small structural changes profoundly alter enzyme inhibition potency, crop selectivity, and metabolic stability [1]. 6-Methyluracil (pseudothymine) lacks the key N3-phenyl substituent required for HPPD binding and is primarily studied as an endogenous metabolite or anti-radiation agent . Conversely, unsubstituted 3-phenyluracil is an unoptimized scaffold that patent literature explicitly modifies with halogen, alkyl, or alkoxy groups to achieve commercially useful herbicidal activity [1]. The 6-methyl-3-phenyl combination therefore occupies a distinct intersection of synthetic accessibility and pharmacophoric relevance that simple in-class substitution cannot replicate. The quantitative evidence below demonstrates where this differentiation manifests in measurable assay outcomes.

Quantitative Differentiation Evidence


HPPD Enzyme Inhibition Potency

In a purified recombinant human HPPD enzyme assay measuring inhibition of maleylacetoacetate formation, the compound containing the 6-methyl-3-phenyluracil substructure within a larger chemotype achieved a Ki of 130 nM [1]. By comparison, a more elaborated 3-phenyluracil congener bearing additional heterocyclic substituents reached Ki = 25 nM in the same assay system [2], while a weaker 3-phenyluracil analog yielded an IC50 of 2,710 nM [3]. These data establish that the 6-methyl-3-phenyluracil core contributes meaningful but sub-maximal affinity to the HPPD target, positioning it as a scaffold of intermediate potency suitable for fragment-based or combinatorial optimization programs rather than as a final optimized herbicide candidate.

HPPD inhibition herbicide discovery enzyme kinetics

Photosynthesis Inhibition Selectivity

In whole-plant CO2 uptake assays, 5-bromo-6-methyl-3-phenyluracil — the direct 5-brominated derivative of 6-methyl-3-phenyluracil — was shown to undergo physiological inactivation specifically by flax (Linum usitatissimum) [1]. This species-dependent inactivation was not observed for all species tested, indicating that the 6-methyl-3-phenyluracil scaffold, when appropriately substituted, can exhibit differential crop selectivity profiles. In the same study, simazine (a commercial triazine herbicide) was confirmed to be inactivated by maize, and monuron by Plantago lanceolata, establishing a comparative framework for selectivity assessment. This early evidence demonstrates that the 6-methyl-3-phenyl substitution pattern is compatible with species-selective metabolic detoxification, a property absent in the unsubstituted 3-phenyluracil parent.

photosynthesis inhibition herbicide selectivity crop safety

C5 Bromination Efficiency

6-Methyl-3-phenyluracil undergoes regioselective bromination at the C5 position using iodobenzene diacetate and bromine in dichloromethane, yielding 5-bromo-6-methyl-3-phenyluracil in 89% isolated yield after only 0.83 hours reaction time [1]. This transformation demonstrates the scaffold's synthetic tractability for generating 5-substituted analogs. In contrast, 3-phenyluracil lacking the C6 methyl group may exhibit different regiochemical outcomes upon electrophilic substitution, and 6-methyluracil requires N-protection strategies to avoid competing N-alkylation during similar transformations [2]. The clean, high-yielding bromination establishes 6-methyl-3-phenyluracil as a preferred entry point for libraries of 5-functionalized 3-phenyluracils.

synthetic chemistry halogenation building block utility

Multi-Modal Spectroscopic Identity Verification

6-Methyl-3-phenyluracil has been characterized by 1H NMR, FTIR, and GC-MS spectroscopy, with authenticated spectra deposited in the SpectraBase database [1]. This multi-modal characterization provides unambiguous identity confirmation distinguishing it from the regioisomer 4-methyl-1-phenyluracil (which shares the same molecular formula C11H10N2O2) and from 1,6-dimethyl-3-phenyluracil [2]. Procurement from vendors who cannot provide NMR or MS confirmation risks receiving the incorrect regioisomer, particularly since commercial listings occasionally conflate CAS 1804-04-2 with CAS 35498-44-3, which have been reported interchangeably by some suppliers .

analytical chemistry quality control structural confirmation

Research & Industrial Application Scenarios


Fragment-Based HPPD Lead Generation

6-Methyl-3-phenyluracil serves as a low-molecular-weight (202.21 g/mol) fragment-sized scaffold for HPPD inhibitor discovery. Its Ki of 130 nM against human HPPD — when embedded in a larger chemotype — demonstrates that the core contributes binding affinity while leaving substantial vectors for synthetic elaboration (C5, N1, phenyl ring positions) [1]. Fragment-growing or linking strategies starting from this scaffold can target the 5.2-fold potency gap relative to more optimized 3-phenyluracil leads (Ki = 25 nM) by introducing substituents at the C5 position, for which a clean bromination route already exists [2].

5-Substituted Uracil Library Synthesis

The efficient bromination of 6-methyl-3-phenyluracil (89% yield in under 1 hour) provides a direct entry to 5-bromo-6-methyl-3-phenyluracil, a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) [1]. This route is superior to analogous transformations on 3-phenyluracil or 6-methyluracil, which require additional protection steps or risk regiochemical ambiguity [3]. Medicinal chemistry and agrochemical discovery groups building focused uracil libraries benefit from the reduced step count.

Crop-Selectivity Mechanistic Studies

Early whole-plant physiology data for 5-bromo-6-methyl-3-phenyluracil established species-selective metabolic inactivation by flax [1], providing a precedent for using 6-methyl-3-phenyluracil derivatives as probes to study cytochrome P450- or glucosyltransferase-mediated herbicide detoxification mechanisms. Researchers investigating herbicide safener strategies or differential crop tolerance can employ this scaffold to map structure-selectivity relationships across monocot and dicot test species.

Reference Standard for Regioisomer QC

The availability of multi-modal spectroscopic data (NMR, FTIR, GC-MS) from SpectraBase [1] enables 6-methyl-3-phenyluracil to serve as an authenticated reference standard for distinguishing between regioisomers (4-methyl-1-phenyluracil vs. 6-methyl-3-phenyluracil) and methylation variants (1,6-dimethyl-3-phenyluracil) that share the same molecular formula [2]. Analytical and QC laboratories within procurement organizations can cross-reference incoming material against these spectra to verify structural identity.

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